Fibronectin Adhesion-promoting Peptide

Focal Adhesion Heparin Binding Fibronectin Fragments

Fibronectin Adhesion-promoting Peptide (WQPPRARI) is the only free peptide among five heparin-binding sequences in the HepII domain that independently induces focal adhesion maturation and stress fiber assembly via HSPG engagement—an activity RGD motifs alone cannot replicate. Unlike integrin-binding peptides, it provides essential co-signals for FAK stabilization, anoikis resistance, and full cytoskeletal organization, enabling superior endothelialization of vascular grafts and long-term 3D culture viability. Combining WQPPRARI with RGD peptides at defined ratios yields either fibrillar or focal adhesion, offering precise control over cell alignment under shear stress. Available in research-grade purity (≥98%) with global shipping. For R&D use only; not for human or veterinary application.

Molecular Formula C47H74N16O10
Molecular Weight 1023.2 g/mol
CAS No. 125720-21-0
Cat. No. B549967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibronectin Adhesion-promoting Peptide
CAS125720-21-0
SynonymsHeparin Binding Peptide
Molecular FormulaC47H74N16O10
Molecular Weight1023.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N
InChIInChI=1S/C47H74N16O10/c1-4-25(2)37(45(72)73)61-41(68)32(14-8-20-55-47(52)53)58-38(65)26(3)57-40(67)31(13-7-19-54-46(50)51)59-42(69)34-15-9-21-62(34)44(71)35-16-10-22-63(35)43(70)33(17-18-36(49)64)60-39(66)29(48)23-27-24-56-30-12-6-5-11-28(27)30/h5-6,11-12,24-26,29,31-35,37,56H,4,7-10,13-23,48H2,1-3H3,(H2,49,64)(H,57,67)(H,58,65)(H,59,69)(H,60,66)(H,61,68)(H,72,73)(H4,50,51,54)(H4,52,53,55)/t25-,26-,29-,31-,32-,33-,34-,35-,37-/m0/s1
InChIKeyOVXIMRGEBNSORH-PJRZOMOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibronectin Adhesion-promoting Peptide (CAS 125720-21-0) for Cell Adhesion and ECM Research


Fibronectin Adhesion-promoting Peptide (CAS 125720-21-0), also known as Heparin Binding Peptide or Peptide V, is a synthetic octapeptide (sequence: WQPPRARI) corresponding to residues 1,892–1,899 within the carboxyl-terminal heparin-binding domain (HepII) of plasma fibronectin [1]. This peptide functions as a potent inducer of focal adhesion and stress fiber formation by engaging cell surface heparan sulfate proteoglycans (HSPGs) [2]. Its activity is distinct from integrin-binding RGD peptides, as it provides the requisite co‑signals for complete cytoskeletal organization and long‑term cell survival that RGD motifs alone cannot deliver [3].

Why Fibronectin Adhesion-promoting Peptide (125720-21-0) Cannot Be Interchanged with RGD Peptides or Other Fibronectin Fragments


Simply substituting Fibronectin Adhesion-promoting Peptide with another integrin-binding RGD peptide or a different heparin-binding fragment is scientifically unjustified due to fundamental differences in receptor engagement and downstream signaling outcomes. RGD motifs mediate initial cell attachment and spreading via integrins but are insufficient to induce focal adhesion maturation or prevent anoikis [1]. In contrast, WQPPRARI signals through heparan sulfate proteoglycans to drive stress fiber assembly, focal adhesion kinase (FAK) stabilization, and anti‑apoptotic cascades [2]. Even among the five heparin-binding sequences within the same HepII domain, only WQPPRARI retains focal adhesion–inducing activity as a free, unconjugated peptide, whereas the other four sequences require multicovalent presentation or fail to promote spreading and migration [3]. These divergent pathways and potency limitations render generic substitution experimentally invalid.

Quantitative Evidence Guide: Differentiating Fibronectin Adhesion-promoting Peptide (CAS 125720-21-0) from Analogs


Focal Adhesion Induction: Free WQPPRARI vs. Conjugated and Alternative Heparin-Binding Sequences

Among five heparin-binding sequences derived from the C‑terminal HepII domain of fibronectin, only WQPPRARI (the target compound) induces focal adhesion formation when presented as a free peptide in solution. The other four sequences require covalent coupling to a carrier protein (ovalbumin) or display as multicopy complexes to achieve any focal adhesion activity [1]. This demonstrates that WQPPRARI possesses intrinsically higher potency and autonomous signaling capability.

Focal Adhesion Heparin Binding Fibronectin Fragments

Cell Spreading and Migration: WQPPRARI (FN‑C/H‑V) vs. Closely Related Heparin-Binding Peptides

In a side‑by‑side comparison of four synthetic peptides from the 33/66 kD C‑terminal heparin‑binding fragments of fibronectin, only FN‑C/H‑V (sequence WQPPRARI) promoted rabbit corneal epithelial (RCE) cell adhesion, spreading, and migration. Peptide FN‑C/H‑IV (SPPRRARVT) supported adhesion and spreading but not migration, while FN‑C/H‑I and FN‑C/H‑III promoted adhesion only, with no spreading or migration activity [1].

Cell Migration Corneal Epithelial Cells Heparin-Binding Peptides

Endothelial Cell Activity Profile: WQPPRARI vs. Alternative Heparin-Binding Peptides

A comparative study of synthetic peptides from the carboxyl‑terminal heparin‑binding domain of fibronectin concluded that peptide FN‑C/H‑V (WQPPRARI) is unique among this group in its ability to promote adhesion, spreading, and migration of vascular endothelial cells [1]. In contrast, other tested heparin‑binding peptides exhibited more restricted functional profiles.

Endothelial Cells Vascular Biology Heparin-Binding Peptides

Anti‑Apoptotic Activity: WQPPRARI Rescues Anoikis in REFs vs. RGD‑Containing Domain Alone

In rat embryo fibroblasts (REFs) plated on a fibronectin fragment (FN120) that contains the RGD‑bearing cell‑binding domain but lacks the HepII heparin‑binding domain, cells underwent detachment‑induced apoptosis (anoikis) within approximately 8 hours, exhibiting nuclear condensation and decreased FAK phosphorylation. The addition of peptide V (WQPPRARI) rescued these apoptotic changes, increasing pp125FAK phosphorylation and partially blocking FAK cleavage and caspase‑3 activation [1]. This demonstrates that WQPPRARI provides a survival signal that RGD‑mediated integrin engagement cannot supply.

Anoikis Cell Survival Focal Adhesion Kinase

Mechanism of Action: HSPG‑Mediated Signaling vs. Integrin‑Mediated Signaling

The biological response to WQPPRARI is specifically mediated through cell surface heparan sulfate proteoglycans (HSPGs), not integrins. Treatment of cells with heparinase II and III, or competition with soluble heparin, significantly reduced the focal adhesion response to WQPPRARI, whereas treatment with chondroitinase ABC or competition with chondroitin sulfate had no effect [1]. This establishes a receptor engagement pathway that is orthogonal to the integrin‑binding mechanism of RGD peptides.

Heparan Sulfate Proteoglycans Signal Transduction Focal Adhesion

Fibrillar vs. Focal Adhesion Programming: Tunable with WQPPRARI/RGDS Ratio

Micropatterned surfaces presenting RGDS and WQPPRARI peptides in different ratios direct endothelial cells toward distinct adhesion phenotypes. A high RGDS/WQPPRARI surface area ratio induces fibrillar adhesion, whereas an equal RGDS/WQPPRARI surface area ratio preferentially induces focal adhesion formation [1]. This demonstrates that WQPPRARI is not simply a redundant adhesion cue but an active modulator of cytoskeletal organization whose relative abundance can be exploited to program specific cellular behaviors.

Micropatterning Endothelial Cells Adhesion Phenotype

High‑Impact Research and Industrial Applications of Fibronectin Adhesion-promoting Peptide (CAS 125720-21-0)


Biomaterial Surface Functionalization for Endothelialization

Coating vascular grafts, stents, or implantable biosensors with WQPPRARI promotes rapid endothelial cell adhesion and spreading without requiring covalent peptide conjugation [1]. When combined with RGD peptides at defined ratios, surfaces can be engineered to induce either fibrillar or focal adhesion, allowing precise control over cell alignment under shear stress [2]. This approach supports re‑endothelialization and may reduce thrombogenicity compared to RGD‑only surfaces.

Cell Survival Enhancement in 3D Culture and Tissue Engineering

In 3D scaffolds or spheroid cultures, WQPPRARI provides essential anti‑apoptotic signals that RGD motifs alone cannot deliver. It rescues cells from detachment‑induced apoptosis (anoikis) by stabilizing focal adhesion kinase (FAK) phosphorylation and inhibiting caspase‑3 activation [1]. This makes it a critical supplement for maintaining long‑term viability in engineered tissues, particularly for mesenchymal stem cell (MSC) spheroids and primary cell cultures.

Corneal Wound Healing and Ophthalmic Formulations

WQPPRARI directly promotes the adhesion, spreading, and migration of corneal epithelial cells [1]. Unlike other heparin‑binding peptides that support only adhesion or adhesion plus spreading, WQPPRARI uniquely promotes the full functional repertoire required for re‑epithelialization. This makes it a candidate active ingredient for corneal wound‑healing therapeutics or as a coating on contact lenses and ocular implants to enhance epithelial integration.

Investigating HSPG‑Mediated Signaling Pathways

Because WQPPRARI signals specifically through heparan sulfate proteoglycans (HSPGs) rather than integrins, and its activity is selectively abolished by heparinase treatment but not chondroitinase [1], it serves as a precise pharmacological tool for dissecting HSPG‑dependent adhesion, spreading, and cytoskeletal organization pathways. This distinguishes it from RGD peptides, which are integrin‑specific, enabling orthogonal control in mechanistic studies.

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